molecular formula C24H38N4O6 B12614123 L-Tyrosyl-L-valyl-L-valyl-L-valine CAS No. 915224-26-9

L-Tyrosyl-L-valyl-L-valyl-L-valine

Cat. No.: B12614123
CAS No.: 915224-26-9
M. Wt: 478.6 g/mol
InChI Key: DZHASLPSXXRWBK-MUGJNUQGSA-N
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Description

L-Tyrosyl-L-valyl-L-valyl-L-valine is a tetrapeptide composed of the amino acids tyrosine and valine. Peptides like this compound are essential in various biological processes and have significant applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Tyrosyl-L-valyl-L-valyl-L-valine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:

    Coupling Reaction: The amino acid is activated using reagents like HBTU or DIC and then coupled to the resin-bound peptide.

    Deprotection: The protecting group (usually Fmoc) is removed using a base like piperidine.

    Cleavage: The completed peptide is cleaved from the resin using a strong acid like trifluoroacetic acid (TFA).

Industrial Production Methods

Industrial production of peptides like this compound often employs automated peptide synthesizers, which streamline the SPPS process. These machines can handle multiple reactions simultaneously, increasing efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

L-Tyrosyl-L-valyl-L-valyl-L-valine can undergo various chemical reactions, including:

    Oxidation: The tyrosine residue can be oxidized to form dityrosine.

    Reduction: Reduction reactions can target disulfide bonds if present.

    Substitution: Amino acid residues can be substituted to modify the peptide’s properties.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or peracetic acid.

    Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

    Substitution: Amino acid derivatives and coupling reagents like HBTU.

Major Products Formed

    Oxidation: Dityrosine and other oxidized derivatives.

    Reduction: Reduced peptides with free thiol groups.

    Substitution: Modified peptides with altered amino acid sequences.

Scientific Research Applications

L-Tyrosyl-L-valyl-L-valyl-L-valine has diverse applications in scientific research:

    Chemistry: Used as a model compound to study peptide synthesis and reactions.

    Biology: Investigated for its role in protein-protein interactions and signaling pathways.

    Medicine: Explored for potential therapeutic applications, including drug delivery and vaccine development.

    Industry: Utilized in the development of biomaterials and as a standard in analytical techniques.

Mechanism of Action

The mechanism of action of L-Tyrosyl-L-valyl-L-valyl-L-valine involves its interaction with specific molecular targets, such as enzymes and receptors. The peptide can modulate signaling pathways by binding to these targets, influencing cellular processes like growth, differentiation, and apoptosis.

Comparison with Similar Compounds

Similar Compounds

    L-Valyl-L-tyrosyl-L-valine: A tripeptide with similar amino acid composition but different sequence.

    L-Tyrosyl-L-phenylalanyl-L-valine: Another peptide with tyrosine and valine but includes phenylalanine.

Uniqueness

L-Tyrosyl-L-valyl-L-valyl-L-valine is unique due to its specific sequence, which imparts distinct biochemical properties and potential applications. Its tetrapeptide structure allows for more complex interactions compared to shorter peptides.

Properties

CAS No.

915224-26-9

Molecular Formula

C24H38N4O6

Molecular Weight

478.6 g/mol

IUPAC Name

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylbutanoyl]amino]-3-methylbutanoyl]amino]-3-methylbutanoic acid

InChI

InChI=1S/C24H38N4O6/c1-12(2)18(26-21(30)17(25)11-15-7-9-16(29)10-8-15)22(31)27-19(13(3)4)23(32)28-20(14(5)6)24(33)34/h7-10,12-14,17-20,29H,11,25H2,1-6H3,(H,26,30)(H,27,31)(H,28,32)(H,33,34)/t17-,18-,19-,20-/m0/s1

InChI Key

DZHASLPSXXRWBK-MUGJNUQGSA-N

Isomeric SMILES

CC(C)[C@@H](C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](C(C)C)C(=O)O)NC(=O)[C@H](CC1=CC=C(C=C1)O)N

Canonical SMILES

CC(C)C(C(=O)NC(C(C)C)C(=O)NC(C(C)C)C(=O)O)NC(=O)C(CC1=CC=C(C=C1)O)N

Origin of Product

United States

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